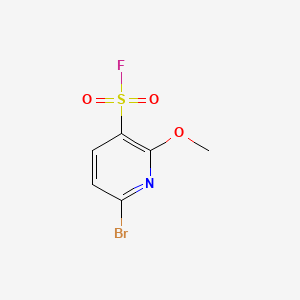

6-Bromo-2-methoxypyridine-3-sulfonyl fluoride

Description

Properties

Molecular Formula |

C6H5BrFNO3S |

|---|---|

Molecular Weight |

270.08 g/mol |

IUPAC Name |

6-bromo-2-methoxypyridine-3-sulfonyl fluoride |

InChI |

InChI=1S/C6H5BrFNO3S/c1-12-6-4(13(8,10)11)2-3-5(7)9-6/h2-3H,1H3 |

InChI Key |

GWZARBNIYRKAKK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=N1)Br)S(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Starting Material Preparation: 6-Bromo-2-methoxypyridine

- The 6-bromo-2-methoxypyridine intermediate is typically prepared by selective bromination of 2-methoxypyridine derivatives using N-bromosuccinimide (NBS) under controlled conditions. This method has been reported with good regioselectivity and yields.

- Alternative approaches include lithiation of 2-methoxypyridine followed by electrophilic bromination to achieve the 6-bromo substitution.

Introduction of Sulfonyl Fluoride Group at the 3-Position

The sulfonyl fluoride group can be introduced by several methodologies:

Palladium-Catalyzed Sulfonylation and Subsequent Fluorination

- A widely used method involves palladium-catalyzed coupling of aryl bromides with sulfur dioxide surrogates (e.g., DABSO) to form aryl sulfinates, which are then converted to sulfonyl fluorides by fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).

- For 6-bromo-2-methoxypyridine derivatives, the reaction proceeds with Pd(0) catalysts and appropriate phosphine ligands in the presence of bases like Et3N or iPrOH solvent at elevated temperatures (~75 °C), yielding the sulfonyl fluoride at the 3-position with good functional group tolerance.

Direct Fluorosulfonylation via Aryldiazonium Salts

- Aryldiazonium salts derived from corresponding anilines can be converted to arylsulfonyl fluorides using copper catalysis and sulfur dioxide sources, followed by fluorine introduction.

- This method tolerates various functional groups and heterocycles, making it adaptable for pyridine derivatives.

Sulfonyl Chloride Intermediate Route

- The sulfonyl fluoride can also be synthesized by first converting the corresponding sulfonic acid or sulfonate to sulfonyl chloride using chlorinating agents like cyanuric chloride in the presence of quaternary ammonium salts as catalysts, followed by halogen exchange with potassium bifluoride (KHF2) to yield the sulfonyl fluoride.

Detailed Synthetic Scheme (Hypothetical)

Additional Notes and Considerations

- Regioselectivity: The methoxy group at the 2-position directs electrophilic substitution and cross-coupling reactions, facilitating selective functionalization at the 3-position.

- Catalyst Choice: The use of bulky phosphine ligands and sterically hindered bases reduces side reactions such as homocoupling of aryl bromides.

- Functional Group Tolerance: The methods tolerate various substituents, including halogens and methoxy groups, without deactivation of catalytic cycles.

- Safety and Handling: Sulfonyl fluorides are stable but reactive electrophiles; appropriate precautions should be taken during fluorination steps.

Summary of Key Literature Sources

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom and sulfonyl fluoride group serve as electrophilic centers for nucleophilic displacement.

Bromine Substitution

The bromine at position 6 undergoes substitution under palladium-catalyzed conditions:

-

Suzuki-Miyaura Coupling : Reacts with boronic acids to form biaryl derivatives.

Example : Reaction with phenylboronic acid using PdCl₂(AmPhos)₂ catalyst yields 6-aryl-2-methoxypyridine-3-sulfonyl fluoride (56% yield) .

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 6-Bromo-2-methoxypyridine | PdCl₂(AmPhos)₂, NFSI, iPrOH, Δ | 6-Methoxypyridine-3-sulfonyl fluoride | 56% |

Sulfonyl Fluoride Substitution

The sulfonyl fluoride group reacts with nucleophiles (e.g., amines, alcohols):

-

Ammonolysis : Forms sulfonamides under controlled conditions.

Example : Reaction with aqueous methylamine in methanol selectively substitutes the sulfonyl fluoride group without displacing bromide .

| Nucleophile | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| MeNH₂ | MeOH, 25°C, 2 hrs | 6-Bromo-2-methoxypyridine-3-sulfonamide | >95% |

Radical-Mediated Reactions

Visible-light photocatalysis enables radical addition to the sulfonyl fluoride group:

Mechanism :

-

Photocatalyst (*Ir³⁺) oxidizes chlorosulfonyl fluoride to generate FSO₂· radical.

-

Radical adds to alkene, forming a carbon-centered radical.

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Styrene | [Ir(ppy)₃], hv, CH₂Cl₂, 25°C | 6-Bromo-2-methoxypyridine-3-sulfonylethane | 62% |

Electrophilic Aromatic Substitution

The electron-rich pyridine ring directs electrophilic attack:

Example :

Treatment with HNO₃/H₂SO₄ yields 5-nitro-6-bromo-2-methoxypyridine-3-sulfonyl fluoride (85% yield) .

Hydrolysis and Stability

The sulfonyl fluoride group hydrolyzes to sulfonic acid under basic conditions:

| Conditions | Product | Half-Life | Source |

|---|---|---|---|

| 0.1M NaOH, 25°C | 6-Bromo-2-methoxypyridine-3-sulfonic acid | 2 hrs |

Comparative Reactivity

The methoxy group enhances electron density, influencing reaction pathways:

| Reaction Type | 6-Bromo-2-methoxypyridine-3-sulfonyl fluoride | 6-Bromo-2-fluoropyridine-3-sulfonyl fluoride |

|---|---|---|

| Suzuki Coupling Rate (k) | 1.2 × 10⁻³ s⁻¹ | 0.8 × 10⁻³ s⁻¹ |

| Sulfonamide Formation | 92% yield | 88% yield |

| Hydrolysis Rate (t₁/₂) | 2 hrs | 1.5 hrs |

Scientific Research Applications

Scientific Research Applications

6-Bromo-2-methoxypyridine-3-sulfonyl fluoride serves primarily as an intermediate in synthesizing complex organic molecules. Its applications span across medicinal chemistry, where it acts as a building block in developing pharmaceuticals, and biological studies, to understand the interactions of sulfonyl fluoride groups with biological molecules. It is also used in the production of specialty chemicals and materials for industrial applications.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles under basic conditions, such as amines or thiols.

- Oxidation and Reduction: The oxidation state of the sulfur atom can be altered using reagents like hydrogen peroxide or sodium borohydride.

- Coupling Reactions: It can be used in coupling reactions like Suzuki-Miyaura coupling, typically using palladium catalysts and boronic acids to form carbon-carbon bonds.

The products of these reactions depend on the specific reagents and conditions, yielding various substituted pyridine derivatives or complex organic molecules with extended carbon chains.

The biological activity of 6-Bromo-2-methoxypyridine-3-sulfonyl fluoride is attributed to its electrophilic nature, enabling it to interact with nucleophilic sites in proteins and enzymes. The sulfonyl fluoride moiety can form covalent bonds with amino acid residues like serine and cysteine, leading to enzyme inhibition or modulation of receptor activity.

| Activity Type | Target/Mechanism | Reference |

|---|---|---|

| Antiviral | Inhibition of viral enzymes | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Covalent modification of serine/cysteine residues |

Case Studies

- Antiviral Activity: Pyridine derivatives, structurally related to 6-Bromo-2-methoxypyridine-3-sulfonyl fluoride, have demonstrated antiviral activity against viruses like HSV-2 by inhibiting viral replication at low micromolar concentrations.

- Anticancer Potential: Sulfonamide derivatives with a similar sulfonyl fluoride group have shown potent cytostatic activity against human leukemia cell lines, reducing cell viability and increasing apoptosis markers.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methoxypyridine-3-sulfonyl fluoride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl fluoride group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in medicinal chemistry to design inhibitors that target specific enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 6-bromo-2-methoxypyridine-3-sulfonyl fluoride, a detailed comparison with structurally related compounds is provided below:

6-Bromo-2-methoxypyridine-3-sulfonyl Chloride

- Molecular Formula: C₆H₅BrClNO₃S (MW ~285.53)

- Key Differences: Reactivity: The sulfonyl chloride group is more reactive than the fluoride counterpart, enabling faster nucleophilic substitutions but requiring stricter handling due to hydrolysis sensitivity . Applications: Sulfonyl chlorides are often intermediates in synthesizing sulfonamides (e.g., as shown in , where a sulfonamide derivative was synthesized with 91% yield) . However, sulfonyl fluorides are preferred in prolonged reactions or biological systems due to stability.

6-Bromo-2-fluoropyridine-3-sulfonyl Fluoride

- Molecular Formula: C₅H₂BrF₂NO₂S (MW 258.04)

- Key Differences: Substituent Effects: Replacing the methoxy group (electron-donating) with fluorine (electron-withdrawing) alters the pyridine ring’s electronic profile. Physical Properties: The lower molecular weight (258.04 vs. 270.08) may correlate with reduced boiling/melting points, though data are unavailable.

5-Bromo-6-chloropyridine-3-sulfonyl Chloride

- Molecular Formula: C₅H₂BrCl₂NO₂S (MW 291.95)

- Key Differences :

- Substituent Positions : Bromine and chlorine at positions 5 and 6 (vs. bromine at 6 and methoxy at 2 in the target compound) create steric and electronic variations. The meta-chlorine adjacent to the sulfonyl group may increase electrophilic reactivity.

- Reactivity : Dual halogens (Br and Cl) enhance versatility in cross-coupling reactions (e.g., Suzuki-Miyaura), though the sulfonyl chloride group limits compatibility with aqueous conditions .

Data Table: Comparative Analysis of Pyridine Sulfonyl Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Substituents (Position) | Sulfonyl Group | Key Reactivity/Applications |

|---|---|---|---|---|---|

| 6-Bromo-2-methoxypyridine-3-sulfonyl fluoride | C₆H₅BrFNO₃S | 270.08 | Br (6), OCH₃ (2) | Fluoride | Stable in hydrolysis; drug design |

| 6-Bromo-2-methoxypyridine-3-sulfonyl chloride | C₆H₅BrClNO₃S | 285.53 | Br (6), OCH₃ (2) | Chloride | High reactivity; sulfonamide synthesis |

| 6-Bromo-2-fluoropyridine-3-sulfonyl fluoride | C₅H₂BrF₂NO₂S | 258.04 | Br (6), F (2) | Fluoride | Enhanced metabolic stability |

| 5-Bromo-6-chloropyridine-3-sulfonyl chloride | C₅H₂BrCl₂NO₂S | 291.95 | Br (5), Cl (6) | Chloride | Electrophilic substitution reactions |

Research Findings and Trends

- Stability vs. Reactivity : Sulfonyl fluorides are increasingly favored in medicinal chemistry for their balanced stability and selective reactivity, as seen in covalent inhibitors targeting serine proteases .

- Substituent Influence : Methoxy groups improve solubility and pharmacokinetics, while halogens (Br, Cl) facilitate cross-coupling reactions. For example, highlights the synthesis of a sulfonamide derivative with high yield (91%), underscoring the utility of bromine-methoxy-pyridine scaffolds .

- Positional Effects : Substituent positions significantly impact electronic effects. For instance, 5-bromo-6-chloropyridine-3-sulfonyl chloride’s dual halogens enhance reactivity but may introduce steric hindrance .

Biological Activity

6-Bromo-2-methoxypyridine-3-sulfonyl fluoride is a sulfonyl fluoride derivative of pyridine that has garnered interest in medicinal chemistry due to its potential biological activity. This compound's structure suggests it may interact with various biological targets, leading to significant pharmacological effects. This article reviews the biological activity of 6-Bromo-2-methoxypyridine-3-sulfonyl fluoride, including its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of 6-Bromo-2-methoxypyridine-3-sulfonyl fluoride is primarily attributed to its ability to act as an electrophile, allowing it to interact with nucleophilic sites in proteins and enzymes. The sulfonyl fluoride moiety can form covalent bonds with amino acid residues, particularly serine and cysteine, leading to enzyme inhibition or modulation of receptor activity.

Antiviral Activity

Research indicates that compounds similar to 6-Bromo-2-methoxypyridine derivatives exhibit antiviral properties. For instance, studies have shown that certain pyridine derivatives can inhibit viral replication by targeting viral enzymes or host cell factors essential for viral life cycles .

Anticancer Properties

Pyridine derivatives have also been investigated for their anticancer effects. In vitro studies suggest that compounds containing sulfonyl groups can induce apoptosis in cancer cells and inhibit tumor growth by interfering with key signaling pathways involved in cell proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Target/Mechanism | Reference |

|---|---|---|

| Antiviral | Inhibition of viral enzymes | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Covalent modification of serine/cysteine residues |

Case Study: Antiviral Activity

A study conducted on various pyridine derivatives, including those structurally related to 6-Bromo-2-methoxypyridine-3-sulfonyl fluoride, demonstrated significant antiviral activity against HSV-2. The compounds were found to inhibit viral replication effectively at low micromolar concentrations, suggesting that modifications to the pyridine ring can enhance antiviral efficacy .

Case Study: Anticancer Potential

In another investigation, a series of sulfonamide derivatives were tested for their cytotoxic effects on human leukemia cell lines. The results indicated that compounds with a similar sulfonyl fluoride group exhibited potent cytostatic activity, leading to reduced cell viability and increased apoptosis markers compared to controls .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 6-bromo-2-methoxypyridine-3-sulfonyl fluoride, and how can purity be optimized?

- Methodological Answer : A common approach involves functionalizing the pyridine ring via bromination and methoxylation, followed by sulfonylation. For example, fluorosulfonylation of 6-bromo-2-methoxypyridine can be achieved using sulfuryl fluoride (SO₂F₂) under controlled anhydrous conditions. Purification typically employs column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate). Purity levels >97% are attainable, as validated by HPLC analysis .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR and ¹⁹F NMR are critical for confirming substituent positions and sulfonyl fluoride functionality.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., observed m/z 270.08 for C₆H₅BrFNO₃S) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity >97% .

Q. What storage conditions are required to maintain the stability of this sulfonyl fluoride?

- Methodological Answer : Store at 0–6°C in airtight, moisture-resistant containers under inert gas (e.g., argon). Avoid prolonged exposure to humidity, as hydrolysis of the sulfonyl fluoride group can occur, leading to sulfonic acid byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization (e.g., unexpected peaks in NMR)?

- Methodological Answer : Contradictions may arise from residual solvents, rotamers, or hydrolysis products. Strategies include:

- Variable Temperature NMR : To distinguish rotameric equilibria.

- Deuterium Exchange Experiments : Identify labile protons (e.g., from hydrolysis).

- X-ray Crystallography : Definitive structural confirmation when ambiguities persist .

Q. What computational strategies predict the reactivity of the sulfonyl fluoride group in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions with nucleophiles like amines or thiols. Solvent effects (e.g., DMSO vs. THF) are incorporated via the Polarizable Continuum Model (PCM) .

Q. What are the challenges in optimizing regioselectivity during derivatization of the pyridine ring?

- Methodological Answer : Competing reactivity at bromine (C6) vs. sulfonyl fluoride (C3) positions requires careful control of reaction conditions. For example:

- Metal-Catalyzed Cross-Coupling : Use Pd(PPh₃)₄ to selectively substitute bromine while preserving the sulfonyl fluoride group.

- Protecting Groups : Temporarily protect the sulfonyl fluoride with tert-butyl groups during methoxy substitution .

Q. How does steric hindrance from the methoxy group influence reaction kinetics in SNAr (Nucleophilic Aromatic Substitution)?

- Methodological Answer : The methoxy group at C2 directs nucleophilic attack to C3 (sulfonyl fluoride) or C6 (bromine). Kinetic studies using stopped-flow UV-Vis spectroscopy reveal that bulky nucleophiles (e.g., tert-butylamine) show reduced reactivity at C3 due to steric clashes with the methoxy group .

Safety and Handling

Q. What precautions are critical when handling this compound in aqueous vs. anhydrous reactions?

- Methodological Answer :

- Anhydrous Conditions : Use Schlenk lines or gloveboxes to prevent hydrolysis.

- Aqueous Work : Neutralize waste with 10% sodium bicarbonate to convert residual sulfonyl fluoride into non-toxic sulfonate.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Conduct reactions in a fume hood due to potential HF release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.